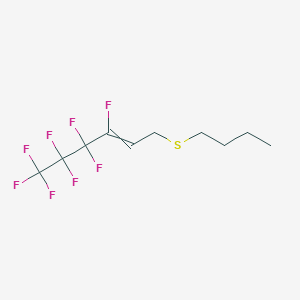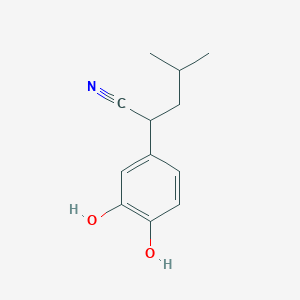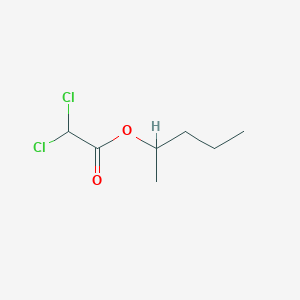
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is an organosulfur compound characterized by the presence of a butylsulfanyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high electronegativity and reactivity due to the fluorine atoms, as well as the presence of a sulfur-containing functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene typically involves the introduction of the butylsulfanyl group to a fluorinated hexene backbone. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a fluorinated hexene under basic conditions. The reaction can be represented as follows:
C4H9SH+C6F8H2→C4H9S−C6F8H+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the double bond.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully defluorinated alkanes.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Butylsulfanyl)butane: Lacks the fluorine atoms, resulting in different chemical properties.
1-(Butylsulfanyl)pentane: Similar structure but with a different carbon chain length.
tert-Butylsulfanylphthalonitriles: Contains a phthalonitrile core instead of a hexene backbone.
Uniqueness
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is unique due to its high fluorine content, which imparts distinct chemical and physical properties, such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propriétés
Numéro CAS |
90292-35-6 |
|---|---|
Formule moléculaire |
C10H12F8S |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
1-butylsulfanyl-3,4,4,5,5,6,6,6-octafluorohex-2-ene |
InChI |
InChI=1S/C10H12F8S/c1-2-3-5-19-6-4-7(11)8(12,13)9(14,15)10(16,17)18/h4H,2-3,5-6H2,1H3 |
Clé InChI |
HREALCQLDPHGIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)


![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)



![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
